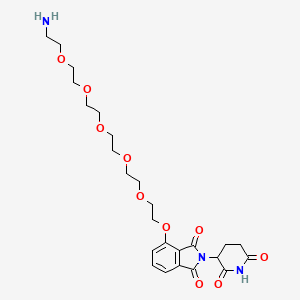
Thalidomide-O-PEG5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG5-amine is a chemical compound that contains several functional groups, including an amine group, a thalidomide moiety, and a polyethylene glycol (PEG) chain. This compound is used in the pharmaceutical industry as a linker for drug conjugation, allowing for the targeted delivery of drugs to specific cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG5-amine typically involves the conjugation of thalidomide with a PEG chain and an amine group. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG5-amine undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis under physiological conditions, leading to the breakdown of the amide bonds.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, reacting with electrophiles to form new compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at physiological pH.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Breakdown products of the amide bonds.
Substitution Reactions:
Scientific Research Applications
Thalidomide-O-PEG5-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG5-amine involves its ability to bind to specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex . This binding leads to the selective degradation of target proteins, modulating various cellular pathways and exerting therapeutic effects . The PEG chain enhances the solubility and bioavailability of the compound, facilitating its delivery to target sites .
Comparison with Similar Compounds
Similar Compounds
Thalidomide 4’-ether-PEG5-amine: Another functionalized cereblon ligand used in PROTAC technology.
Thalidomide-O-PEG5-Tosyl: A molecule that incorporates the thalidomide-based cereblon ligand and a PEG linker.
Uniqueness
Thalidomide-O-PEG5-amine is unique due to its specific combination of functional groups, which allows for versatile applications in drug conjugation and targeted delivery. The presence of the PEG chain enhances its solubility and bioavailability, making it a valuable tool in pharmaceutical research and development .
Properties
Molecular Formula |
C25H35N3O10 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H35N3O10/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30/h1-3,19H,4-17,26H2,(H,27,29,30) |
InChI Key |
HGYVECUQUPHGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















